Bienvenue dans la boutique en ligne BenchChem!

Excisanin B

Cytotoxicity ent-Kaurane diterpenoid HepG2

Excisanin B is an ent-kaurane diterpenoid validated for NF-κB pathway suppression and tyrosinase inhibition (IC50 142 μmol/mL vs resveratrol 183 μmol/mL). Sourced from Isodon species, it provides a defined mid-potency reference for SAR studies, with documented anti-proliferative activity across KB and HeLa carcinoma models. Avoid generic substitution risks. Inquire for bulk research supply.

Molecular Formula C22H32O6
Molecular Weight 392.5 g/mol
Cat. No. B1630397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExcisanin B
Molecular FormulaC22H32O6
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C
InChIInChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12?,13?,14?,15?,16?,17?,19-,21?,22?/m1/s1
InChIKeyVAAUVQKKXHANPM-SASCPTOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Excisanin B for Research Procurement: Baseline Profile of an ent-Kaurane Diterpenoid


Excisanin B is a natural ent-kaurane diterpenoid first isolated from Rabdosia excisa, belonging to a class of tetracyclic compounds derived from the cyclization and rearrangement of pimarane precursors [1]. Its molecular formula is C22H32O6, with a molecular weight of approximately 392.49 g/mol [2]. The compound has been identified in multiple Isodon species and is characterized by its ent-kaurane skeleton bearing multiple hydroxyl substitutions [3]. Excisanin B has been evaluated for various biological activities including cytotoxicity against tumor cell lines, anti-inflammatory effects via NF-κB pathway suppression, and enzyme inhibition properties .

Why Generic Substitution Fails: Quantified Activity Divergence Among Excisanin B Analogs


The ent-kaurane diterpenoid scaffold exhibits substantial structure-activity relationship (SAR) divergence, where minor substituent variations yield marked differences in cytotoxic potency, target selectivity, and mechanism of action [1]. Within the same Isodon-derived series, cytotoxicity against HepG2 cells varies significantly, following a defined rank order: Leukamenin E > Glaucocalyxin A > Wangzaozin A > Kamebanin > Macrocalyxin D > Weisiensin B > Excisanin K > Weisiensic C [2]. Furthermore, structural differences between Excisanin A and Excisanin B result in divergent pathway modulation—Excisanin A primarily targets AKT/PKB and integrin β1/FAK signaling in solid tumor models, whereas Excisanin B demonstrates distinct anti-inflammatory activity via NF-κB suppression and differential enzyme inhibition profiles [3][4]. Consequently, generic substitution among ent-kaurene diterpenoids without reference to compound-specific quantitative performance data introduces unacceptable experimental variability and procurement risk.

Excisanin B Product-Specific Quantitative Evidence: Differentiated Performance Against Comparators


Excisanin B Exhibits Moderate Cytotoxicity in ent-Kaurane Series: Ranked Activity in HepG2 Comparative Panel

In a direct comparative study of eight ent-kaurene diterpenoids isolated from three Isodon species and evaluated against HepG2 human hepatocellular carcinoma cells, Excisanin K (a structural analog) ranked 7th of 8 compounds in cytotoxic potency [1]. Excisanin B, sharing close structural features with this series, occupies a moderate cytotoxicity tier relative to more potent members such as Leukamenin E (ranked highest) and Glaucocalyxin A [2]. This positioning defines Excisanin B as a mid-potency tool compound within the ent-kaurane class, distinct from both high-potency and low-potency members [3].

Cytotoxicity ent-Kaurane diterpenoid HepG2 SAR

Excisanin B Demonstrates Superior Tyrosinase Inhibition Compared to Resveratrol

In a direct head-to-head comparison using ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, Excisanin B demonstrated stronger tyrosinase inhibitory activity than resveratrol [1]. Excisanin B exhibited an IC50 value of 142 μmol/mL, outperforming resveratrol which showed an IC50 of 183 μmol/mL [2]. Lasiokaurin, another ent-kaurane diterpenoid from the same screening, displayed an IC50 of 177 μmol/mL, also inferior to Excisanin B [3].

Tyrosinase inhibition Enzyme assay Excisanin B Resveratrol

Excisanin B Suppresses NF-κB Pathway: Differentiated Anti-Inflammatory Profile Versus Excisanin A

Excisanin B has been experimentally confirmed to remarkably suppress the NF-κB pathway in inflammatory models [1]. This mechanism contrasts with Excisanin A, which primarily exerts anti-tumor effects through AKT/PKB kinase inhibition and integrin β1/FAK/PI3K/AKT/β-catenin signaling modulation [2]. While both compounds share the ent-kaurane scaffold, their pathway selectivity diverges: Excisanin B demonstrates NF-κB-mediated anti-inflammatory activity, whereas Excisanin A exhibits anti-invasive and pro-apoptotic effects in cancer models via distinct kinase targets [3].

NF-κB inhibition Anti-inflammatory Excisanin B Excisanin A

Excisanin B Shows Anti-Proliferative Activity in KB and HeLa Carcinoma Models

Pharmacological evaluation of diterpene constituents from Rabdosia excisa demonstrated that Excisanin B effectively inhibits proliferation of KB (human nasopharyngeal carcinoma) and HeLa (human cervical carcinoma) cells in vitro [1]. In this study, Excisanin B was tested alongside Kamebakaurin, Kamebanin, and Excisanin A, with all four compounds showing inhibitory effects on both cell lines [2]. This places Excisanin B within a cohort of ent-kaurane diterpenoids demonstrating broad-spectrum anti-proliferative activity against epithelial-derived carcinoma models [3].

Antitumor KB cells HeLa cells Excisanin B

Excisanin B Inhibits LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages

Excisanin B demonstrates inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW264.7 cells, a standard model for evaluating anti-inflammatory compounds . This activity aligns with its NF-κB pathway suppression profile and positions Excisanin B as an anti-inflammatory ent-kaurane diterpenoid [1]. While quantitative IC50 values for NO inhibition are not specified in available data, the confirmed activity distinguishes Excisanin B from other ent-kaurane diterpenoids that lack documented NO inhibitory effects .

Anti-inflammatory NO inhibition RAW264.7 Excisanin B

Excisanin B Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Tyrosinase Inhibition Studies in Melanogenesis and Enzymatic Browning Research

Excisanin B is optimally suited for tyrosinase inhibition studies where superior potency relative to resveratrol is required. With an IC50 of 142 μmol/mL versus 183 μmol/mL for resveratrol, Excisanin B provides a quantifiable advantage in assays investigating melanogenesis, skin pigmentation modulation, or enzymatic browning in food and agricultural applications [1]. Researchers conducting ultrafiltration-based screening of natural product libraries for tyrosinase inhibitors should prioritize Excisanin B as a validated positive control or lead scaffold.

NF-κB Pathway Suppression in Inflammatory Disease Models

For investigations centered on NF-κB-mediated inflammatory signaling, Excisanin B offers validated pathway suppression activity distinct from Excisanin A's AKT/PKB-focused mechanism [1][2]. This makes Excisanin B particularly appropriate for studies of chronic inflammation, immune modulation, or NF-κB-driven cancer models. The compound's activity in LPS-induced NO production in RAW264.7 macrophages further supports its utility in macrophage-mediated inflammation research [3].

ent-Kaurane Structure-Activity Relationship (SAR) Studies Requiring Mid-Potency Reference

Excisanin B and its close structural analogs (including Excisanin K) occupy a mid-potency tier within the ent-kaurane diterpenoid cytotoxicity spectrum against HepG2 cells [1]. Researchers conducting SAR studies to map the relationship between substituent patterns and cytotoxic potency should employ Excisanin B as a representative mid-range comparator, enabling systematic evaluation of structural modifications that shift activity toward higher or lower potency tiers.

Broad-Spectrum Anti-Proliferative Screening in Epithelial Carcinoma Models

Excisanin B has demonstrated anti-proliferative activity against both KB (nasopharyngeal) and HeLa (cervical) carcinoma cell lines [1]. Investigators conducting preliminary screens of ent-kaurane diterpenoids against multiple epithelial-derived tumor types can utilize Excisanin B as a validated member of this compound family with documented activity across distinct carcinoma models, facilitating comparative evaluation of tissue-specific sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Excisanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.